molecular formula C14H18FNO4S B262877 Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate

Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate

Cat. No. B262877
M. Wt: 315.36 g/mol
InChI Key: APPDIGDORNJSPF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFPC belongs to the class of piperidine-based compounds and has a molecular weight of 349.4 g/mol.

Mechanism of Action

Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of these mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has also been found to exhibit neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate is its high potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in various disease processes. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be taken into consideration while designing experiments.

Future Directions

The potential applications of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate in the field of medicinal chemistry are vast, and several research directions can be pursued to further explore its therapeutic potential. Some of the future directions include:
1. Development of this compound derivatives with improved solubility and bioavailability for enhanced therapeutic efficacy.
2. Investigation of the neuroprotective effects of this compound in other neurodegenerative diseases such as Parkinson's disease.
3. Evaluation of the anti-tumor activity of this compound and its derivatives in various cancer models.
4. Exploration of the potential of this compound as a lead compound for the development of novel COX-2 inhibitors with improved pharmacological properties.
Conclusion:
This compound is a promising compound that has shown significant potential as a therapeutic agent in the treatment of various diseases. Its selective COX-2 inhibitory activity and potent anti-inflammatory and analgesic properties make it a valuable tool for studying the role of COX-2 in disease processes. Further research is needed to explore its full therapeutic potential and develop this compound derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of sulfuric acid to form 1-(2-fluorophenyl)piperidine. This intermediate is then reacted with ethyl chloroformate and sodium hydride to obtain this compound.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.

properties

Molecular Formula

C14H18FNO4S

Molecular Weight

315.36 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-6-5-9-16(10-11)21(18,19)13-8-4-3-7-12(13)15/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

APPDIGDORNJSPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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